

# 1-(Trifluoromethyl)cyclopropanamine hydrochloride molecular weight and formula

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## Compound of Interest

1-  
*(Trifluoromethyl)cyclopropanamine*  
*hydrochloride*

Compound Name: *(Trifluoromethyl)cyclopropanamine*  
hydrochloride

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Trifluoromethyl)cyclopropanamine hydrochloride**, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. This document consolidates key molecular data, synthesis methodologies, and potential biological activities to serve as a foundational resource for researchers in the field.

## Core Molecular Data

**1-(Trifluoromethyl)cyclopropanamine hydrochloride** is a white crystalline solid.<sup>[1]</sup> The incorporation of the trifluoromethyl group significantly influences the molecule's physicochemical properties, notably increasing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.<sup>[2]</sup>

Property	Value	Source
Molecular Formula	C4H7ClF3N	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	161.55 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	112738-67-7	<a href="#">[3]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>
IUPAC Name	1-(trifluoromethyl)cyclopropan-1-amine hydrochloride	<a href="#">[3]</a>
SMILES	Cl.NC1(C(F)(F)F)CC1	<a href="#">[3]</a>
InChI Key	MBOJMCCWZHTXSJ-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods. A general and scalable approach involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids.

General Protocol for the Synthesis of Trifluoromethyl-Substituted Cyclopropanes:

A common synthetic route involves the treatment of cyclopropane carboxylic acid salts with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF).[\[4\]](#) This method has proven effective for producing trifluoromethyl groups from carboxylic acids.[\[4\]](#)

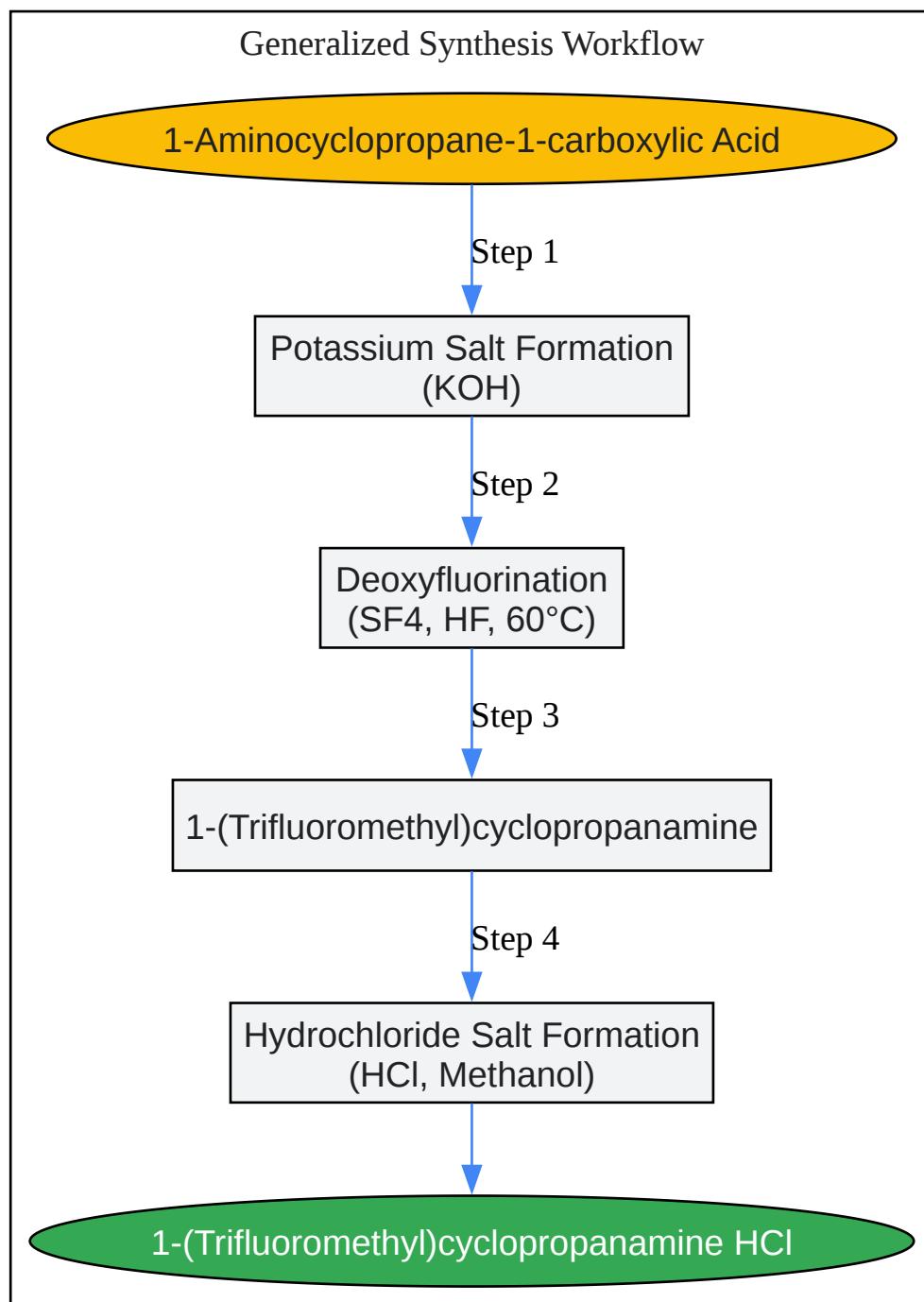
- Starting Material: 1-aminocyclopropane-1-carboxylic acid.
- Step 1: Salt Formation: The carboxylic acid is converted to its potassium salt by reacting with potassium hydroxide.
- Step 2: Deoxyfluorination: The crude potassium salt is then treated with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) at an elevated temperature (e.g., 60°C) for several days. This step converts the carboxylic acid group into a trifluoromethyl group.

- Step 3: Work-up and Purification: The reaction mixture is carefully quenched and the product is extracted. Purification is typically achieved through distillation to yield the pure trifluoromethyl-cyclopropane derivative.[4]

#### Protocol for Hydrochloride Salt Formation:

The final hydrochloride salt can be prepared by treating the free amine with hydrochloric acid in a suitable solvent.

- Starting Material: 1-(Trifluoromethyl)cyclopropanamine (free base).
- Procedure: The free amine is dissolved in a solvent such as methanol. To this solution, a stoichiometric amount of concentrated hydrochloric acid (e.g., 37% HCl) is added. The reaction mixture is stirred at room temperature for a period of time (e.g., 2 hours). The solvent is then partially evaporated, and water may be added to precipitate the hydrochloride salt. The resulting solid is filtered, washed with water, and dried to afford the final product.



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Caption: Generalized workflow for the synthesis of **1-(Trifluoromethyl)cyclopropanamine hydrochloride**.

## Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of **1-(Trifluoromethyl)cyclopropanamine hydrochloride** are not extensively published, research on structurally similar compounds provides insights into its potential mechanisms of action and therapeutic applications.

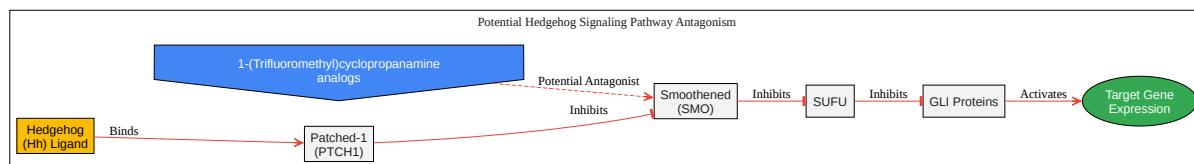
#### Lysine-Specific Demethylase 1 (LSD1) Inhibition:

A structurally related compound, 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).<sup>[5]</sup> LSD1 is a key epigenetic regulator and a significant therapeutic target in oncology. The mechanism of inhibition is believed to involve the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.<sup>[5]</sup>

#### Hedgehog Signaling Pathway Antagonism:

Analogs of this compound class have also been investigated as potential antagonists of the Hedgehog signaling pathway.<sup>[5]</sup> This pathway is crucial in embryonic development and its dysregulation is implicated in the formation of various cancers.

The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which can contribute to increased potency and efficacy in biological systems.<sup>[2]</sup> Furthermore, fluorinated cyclopropane derivatives have shown promise in preclinical studies for both anticancer and neuroprotective effects.<sup>[2]</sup>



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Caption: Potential antagonism of the Hedgehog signaling pathway by related cyclopropanamine derivatives.

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